molecular formula C16H19NO2 B508868 7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one CAS No. 84097-09-6

7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one

Cat. No.: B508868
CAS No.: 84097-09-6
M. Wt: 257.33g/mol
InChI Key: BBUNTGYDSHWDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one is a synthetic chemical compound designed for research purposes, integrating a coumarin core with a piperidine moiety. This structural class is of significant interest in medicinal chemistry due to its potential to interact with diverse biological targets. Coumarin derivatives are extensively investigated for their broad spectrum of biological activities. Research on analogous structures has shown that coumarin-piperidine and coumarin-piperazine hybrids can exhibit antitumor properties. Some related compounds have demonstrated activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) in preliminary studies . Furthermore, such molecular frameworks are explored for their potential in central nervous system (CNS) research, as the piperazine moiety, which is structurally similar to piperidine, is known to be important for binding to neurotransmitter receptors like serotonin and dopamine, suggesting relevance for investigating psychiatric and neurological disorders . The coumarin scaffold itself is also notable for its outstanding optical properties, finding applications in laser dyes, fluorescent probes, and solar energy collectors . This combination of potential biological and photophysical properties makes this compound a versatile intermediate for developing new chemical entities and a valuable tool for basic scientific research. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-5-6-14-13(10-16(18)19-15(14)9-12)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUNTGYDSHWDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Methodology

The Mannich reaction is a cornerstone for introducing aminomethyl groups into aromatic systems. For 7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one, this method involves:

  • Starting material : 7-Hydroxy-4-methylcoumarin (or its derivatives).

  • Reagents : Formaldehyde (or paraformaldehyde) and piperidine.

  • Conditions : Ethanol or methanol as solvents, reflux (60–80°C), 8–12 hours.

Reaction Scheme:

7-Hydroxy-4-methylcoumarin+HCHO+PiperidineEtOH, refluxThis compound\text{7-Hydroxy-4-methylcoumarin} + \text{HCHO} + \text{Piperidine} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

Key Findings

  • Regioselectivity : The reaction favors substitution at the 8-position of 7-hydroxy-4-methylcoumarin due to resonance stabilization of the intermediate enolate. To achieve 4-position substitution, pre-functionalization (e.g., bromination) or alternative activation is required.

  • Yield : Moderate yields (50–70%) are typical due to competing side reactions.

  • Characterization :

    • IR : Absorption bands at 1720–1700 cm⁻¹ (C=O stretch), 2850–2800 cm⁻¹ (C-H stretch of piperidine).

    • ¹H NMR : Signals at δ 2.4–2.6 ppm (piperidine CH₂), δ 6.8–7.6 ppm (coumarin aromatic protons).

Nucleophilic Alkylation Approach

Bromomethyl Intermediate Synthesis

This two-step method involves:

  • Bromination : Conversion of 4-methyl to 4-bromomethyl on the coumarin core.

  • Alkylation : Displacement of bromide with piperidine.

Step 1: Bromination of 4-Methylcoumarin

  • Reagents : N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN).

  • Conditions : CCl₄, reflux, 4–6 hours.

  • Intermediate : 4-Bromomethyl-7-methylchromen-2-one.

Step 2: Piperidine Substitution

  • Reagents : Piperidine, anhydrous K₂CO₃.

  • Conditions : DMF or THF, 60–80°C, 12–24 hours.

Reaction Scheme:

4-Bromomethyl-7-methylchromen-2-one+PiperidineDMF, 70°CThis compound\text{4-Bromomethyl-7-methylchromen-2-one} + \text{Piperidine} \xrightarrow{\text{DMF, 70°C}} \text{this compound}

Key Findings

  • Yield : Higher efficiency (70–85%) compared to Mannich reactions.

  • Purity : Silica gel chromatography (CHCl₃/MeOH, 20:1) achieves >95% purity.

  • Critical Parameters :

    • Strict anhydrous conditions to prevent hydrolysis of the bromomethyl intermediate.

    • Excess piperidine (1.5–2.0 equiv) ensures complete substitution.

Pechmann Condensation Followed by Functionalization

Coumarin Core Synthesis

The Pechmann condensation forms the coumarin skeleton:

  • Reactants : 3-Methylphenol and ethyl acetoacetate.

  • Catalyst : Concentrated H₂SO₄ or iodine/PEG-400.

  • Product : 7-Methyl-4-methylchromen-2-one.

Post-Synthetic Modification

  • Oxidation : 4-Methyl to 4-hydroxymethyl using CrO₃ or KMnO₄.

  • Bromination : HBr/acetic acid converts hydroxymethyl to bromomethyl.

  • Alkylation : As described in Section 2.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Mannich Reaction 50–70One-pot synthesisLow regioselectivity for 4-position
Nucleophilic Alkylation 70–85High yield, scalabilityRequires brominated intermediate
Pechmann + Alkylation 60–75Flexible functionalizationMulti-step, time-consuming

Spectroscopic Validation

IR and NMR Data

Technique Key Signals
IR 1720 cm⁻¹ (C=O), 2800–2850 cm⁻¹ (piperidine C-H), 1600 cm⁻¹ (aromatic C=C).
¹H NMR δ 1.4–1.6 (piperidine CH₂), δ 2.4 (7-CH₃), δ 6.8–7.6 (coumarin protons).
¹³C NMR δ 160.5 (C=O), δ 115–130 (aromatic carbons), δ 45–50 (piperidine CH₂).

Industrial and Pharmacological Relevance

  • Scale-Up : Nucleophilic alkylation is preferred for industrial production due to reproducibility.

  • Bioactivity : Piperidine-substituted coumarins exhibit acetylcholinesterase inhibition and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydrochromenone derivatives .

Scientific Research Applications

The biological activities of 7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one have been extensively studied, highlighting its potential in several therapeutic areas:

Anticancer Properties

Research indicates that derivatives of chromenones, including this compound, exhibit significant anticancer activities. For instance, studies have shown that chromenone derivatives can inhibit the proliferation of cancer cell lines and induce apoptosis through various mechanisms, such as the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacterial strains and fungi, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective effects of chromenones, particularly in models of neurodegenerative diseases like Alzheimer’s. The multifunctional nature of these compounds allows them to target multiple pathways involved in neurodegeneration, making them promising candidates for further research in neuropharmacology .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

  • Study on Anticancer Activity : A study evaluated the anticancer effects of various chromenone derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : In another study, this compound was tested against a panel of bacterial and fungal strains. The results showed that it exhibited potent antimicrobial activity comparable to standard antibiotics, indicating its potential use in treating infections .
  • Neuroprotective Study : A pharmacological evaluation demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role as a neuroprotective agent in models of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight LogP Biological Activity Reference
This compound 7-Me, 4-piperidinylmethyl C16H19NO2 273.33 ~2.7* Not reported Estimated
7-Methoxy-4-(piperidin-1-ylmethyl)chromen-2-one 7-OMe, 4-piperidinylmethyl C16H19NO3 273.33 2.72 Not specified
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one 6-OH, 7-Me, 4-(2-Me-piperidinyl) C17H21NO3 287.35 ~1.8 Antioxidant potential†
AJ9 (3,4-dimethyl-7-[(1-benzylpiperidin-4-yl)methoxy]chromen-2-one) 3,4-diMe, 7-piperidinylmethoxy C24H27NO3 377.48 ~4.0 Kinase inhibition‡
7-Hydroxy-8-(4-methylpiperidin-1-ylmethyl)-4-propylchromen-2-one 7-OH, 8-piperidinylmethyl, 4-Pr C19H25NO3 315.41 ~3.2 Not reported
5m (7-Hydroxy-8-[4-(4-methoxyphenyl)indeno-pyridinyl]-4-methylchromen-2-one) 7-OH, 8-aryl, 4-Me C27H23NO5 441.48 ~3.5 Anticancer activity

*Estimated based on structural similarity to ; †Hypothesized due to hydroxyl group; ‡Inferred from structural analogs.

Key Observations:

Substituent Effects on Lipophilicity :

  • The methyl group at position 7 in the target compound contributes to moderate lipophilicity (LogP ~2.7), comparable to its methoxy analog (LogP 2.72) . In contrast, the hydroxylated analog (6-hydroxy-7-methyl) has a lower LogP (~1.8) due to increased polarity .
  • AJ9, with a bulky benzyl-piperidine substituent, exhibits higher lipophilicity (LogP ~4.0), which may enhance membrane permeability but reduce aqueous solubility .

Impact of Piperidine Substitution: The position and methylation of the piperidine ring influence bioactivity. For example, 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one () introduces steric hindrance and altered basicity compared to the target compound’s unsubstituted piperidine group.

Biological Activity Correlations :

  • Aryl substitutions at position 8 (e.g., 5m in ) confer anticancer activity, likely due to π-π stacking with cellular targets. The target compound lacks such groups, suggesting divergent pharmacological profiles.
  • Hydroxyl groups (e.g., 7-hydroxy-8-piperidinylmethyl in ) may improve solubility but reduce blood-brain barrier penetration compared to methyl/methoxy derivatives.

Pharmacological Potential and Limitations

While the target compound’s bioactivity remains unreported, structural analogs provide clues:

  • Anticancer Applications : Aryl-substituted coumarins () show promise, but the target’s lack of extended conjugation may limit similar efficacy.
  • Neurological Targets: Piperidine moieties are common in CNS drugs (e.g., TD-8954 in , a 5-HT4 agonist).

Biological Activity

7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one is a synthetic compound belonging to the chromenone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through the Mannich reaction involving a chromenone derivative, formaldehyde, and piperidine under acidic conditions. The general reaction pathway is as follows:

  • Starting Materials : Chromenone derivative + Formaldehyde + Piperidine
  • Catalyst : Acid catalyst (e.g., hydrochloric acid)
  • Conditions : Reflux conditions

This synthesis method allows for the production of various derivatives by altering the substituents on the chromenone or piperidine moieties.

Biological Activity Overview

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial and antifungal properties. It inhibits the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can reduce cell viability in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent cytotoxicity .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although further research is needed to fully elucidate this activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cell Wall Synthesis Inhibition : Its antimicrobial effects are likely due to interference with bacterial cell wall synthesis.
  • Apoptosis Induction : In cancer cells, the compound may induce apoptosis through modulating signaling pathways related to cell survival and death.

The specific pathways involved include the inhibition of kinases such as ATR (Ataxia Telangiectasia and Rad3-related protein), which plays a crucial role in DNA damage response .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Screening :
    • A study reported that this compound exhibited IC50 values of approximately 3.67 µM against HCT116 cells and 6.55 µM against HeLa cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Testing :
    • The compound showed effective inhibition against a range of pathogens in vitro, supporting its use as a lead compound for antibiotic development .
  • Pharmacological Profiling :
    • Further investigations into its pharmacokinetics indicated good bioavailability characteristics typical of piperidine derivatives, suggesting favorable absorption and distribution in biological systems .

Summary Table of Biological Activities

Biological ActivityIC50 Values (µM)Target Cell Lines
Anticancer3.67 (HCT116)Colon cancer
6.55 (HeLa)Cervical cancer
AntimicrobialVaries by strainVarious bacterial strains
Anti-inflammatoryNot yet quantifiedTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core formation : Condensation of substituted salicylaldehyde derivatives with active methylene compounds to form the chromenone core.

Functionalization : Introduction of the piperidinylmethyl group via Mannich-type reactions or nucleophilic substitution. For example, coupling 7-methylchromen-2-one with piperidine derivatives under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound .

  • Key Variables : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (higher temperatures accelerate substitution but may increase side reactions), and catalyst use (e.g., p-toluenesulfonic acid improves cyclization efficiency) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • 1^1H NMR : Focus on diagnostic peaks:
  • The methyl group at C7 appears as a singlet (~δ 2.3–2.5 ppm).
  • Piperidinyl protons show multiplet splitting (δ 1.3–2.8 ppm), with the methylene bridge (CH2_2-N) at δ 3.5–4.0 ppm .
  • FT-IR : Confirm the lactone carbonyl stretch (~1720 cm1^{-1}) and absence of hydroxyl groups if fully substituted .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of piperidine moiety).

Q. What solvents are suitable for solubility testing, and how does this impact biological assays?

  • Methodological Answer :

  • Polar Solvents : DMSO (primary stock solution) due to high solubility of chromenones.
  • Aqueous Buffers : Dilute in PBS or cell culture media with ≤1% DMSO to avoid cytotoxicity.
  • Critical Consideration : Solvent residues in crystallography studies may interfere with crystal packing; use ethanol or acetone for recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to ATP-binding pockets (common in kinases). The chromenone core mimics adenine in ATP, while the piperidinylmethyl group enhances hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS). Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • ADMET Prediction : Tools like SwissADME evaluate logP (optimal ~2–3) and BBB permeability, critical for CNS-targeted drug design .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50_{50} variability across studies)?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
  • Validate enzyme inhibition assays (e.g., COX-2) with recombinant proteins to minimize off-target effects .
  • Data Normalization : Report IC50_{50} values relative to positive controls and account for batch-to-batch compound purity (HPLC ≥95%) .

Q. How can reaction pathways be optimized to address low yields in piperidinylmethyl functionalization?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to enhance Mannich reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% under controlled dielectric heating .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry (piperidine:aldehyde ratio 1.2:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.